molecular formula C11H22N4O3 B1526288 Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate CAS No. 1338673-52-1

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B1526288
CAS No.: 1338673-52-1
M. Wt: 258.32 g/mol
InChI Key: NCLOSKBJSQUTTQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the following steps :

    Starting Material: N-Boc piperazine is used as the starting material.

    Reaction with Ethylbromoacetate: A mixture of N-Boc piperazine and triethylamine is placed in acetonitrile and stirred for 4 hours. The mixture is then cooled to 0°C, and ethylbromoacetate is added dropwise over 15 minutes.

    Formation of Ester Derivative: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The resulting product is tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

    Hydrazide Formation: The ester derivative is then reacted with hydrazine hydrate to form this compound.

Chemical Reactions Analysis

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.

Scientific Research Applications

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound has shown antibacterial and antifungal activities, making it useful in biological research.

    Medicine: Due to its anticancer and antiparasitic activities, it is studied for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological macromolecules . The hydrazino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate can be compared with other similar compounds :

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This ester derivative is used as an intermediate in the synthesis of the hydrazide derivative.

    N-Boc piperazine: The starting material for the synthesis of this compound.

    Piperazine derivatives: Other piperazine derivatives, such as those containing different substituents on the piperazine ring, can have varying biological activities and chemical properties.

This compound stands out due to its diverse biological activities and its utility as a building block in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(2-hydrazinyl-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-14(5-7-15)8-9(16)13-12/h4-8,12H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLOSKBJSQUTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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